4-aminotetrahydro-2H-pyran-3-ol

Chiral synthesis Stereochemistry Medicinal chemistry

4-Aminotetrahydro-2H-pyran-3-ol (CAS 33332-01-3) is a saturated heterocyclic amino alcohol featuring a tetrahydropyran ring with vicinal amino and hydroxyl groups at the 4- and 3-positions. This dual functional group arrangement enables orthogonal N- and O-derivatization pathways essential for constructing sp³-enriched molecular libraries and DPP-4 inhibitor pharmacophores. Unlike simpler analogs such as 4-aminotetrahydropyran (lacking the 3-hydroxyl) or tetrahydropyran-3-ol (lacking the 4-amino group), this compound provides two distinct diversification vectors and enhanced hydrogen-bonding capacity. The trans-configured (3R,4S)-isomer is a non-negotiable intermediate for achieving the correct pharmacophore geometry in DPP-4-targeted therapeutics; substitution with cis-isomers or achiral alternatives leads to stereochemically mismatched intermediates incapable of reproducing the desired binding geometry. Procure with confidence for fragment-based drug discovery, diversity-oriented synthesis, or asymmetric synthetic campaigns.

Molecular Formula C5H11NO2
Molecular Weight 117.148
CAS No. 33332-01-3
Cat. No. B2939087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminotetrahydro-2H-pyran-3-ol
CAS33332-01-3
Molecular FormulaC5H11NO2
Molecular Weight117.148
Structural Identifiers
SMILESC1COCC(C1N)O
InChIInChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2
InChIKeyPBQHDTRHGNGTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminotetrahydro-2H-pyran-3-ol (CAS 33332-01-3) Procurement Overview: Compound Class and Core Characteristics


4-Aminotetrahydro-2H-pyran-3-ol (CAS 33332-01-3), molecular formula C₅H₁₁NO₂ and molecular weight 117.14 g/mol, is a saturated heterocyclic amino alcohol featuring a tetrahydropyran ring with vicinal amino and hydroxyl groups at the 4- and 3-positions, respectively [1]. This structural motif places it within the broader class of aminotetrahydropyran derivatives, which serve as versatile chiral building blocks and synthetic intermediates in medicinal chemistry and pharmaceutical development . The compound exists in multiple stereoisomeric forms, with the trans-configured (3R,4S)-isomer being particularly relevant as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors and other therapeutic agents . Its dual functional groups enable diverse derivatization pathways, including acylation, alkylation, and reductive amination, making it a valuable scaffold for constructing sp³-enriched molecular architectures in drug discovery programs .

Why Generic Aminotetrahydropyran Substitution Fails: Stereochemical Specificity Drives 4-Aminotetrahydro-2H-pyran-3-ol Selection


The procurement decision for 4-aminotetrahydro-2H-pyran-3-ol cannot be satisfied by substituting other aminotetrahydropyran derivatives due to the compound's unique combination of vicinal amino-alcohol functionality and defined stereochemical configuration. While 4-aminotetrahydropyran (CAS 38041-19-9) and tetrahydropyran-3-ol (CAS 19752-71-3) are structurally related heterocycles, they each lack the full functional group complement: 4-aminotetrahydropyran possesses the amine but lacks the 3-hydroxyl group essential for hydrogen-bonding interactions and further derivatization, whereas tetrahydropyran-3-ol contains the hydroxyl but lacks the amino nucleophile . Moreover, within the amino-alcohol subclass, stereochemical configuration critically determines downstream synthetic outcomes. The trans-configured (3R,4S)-isomer specifically enables the correct spatial orientation required for DPP-4 inhibitor pharmacophore construction, while the cis-configured (3S,4S)- or (3R,4R)-isomers would yield stereochemically mismatched intermediates incapable of reproducing the desired binding geometry [1]. This stereochemical specificity, coupled with the dual functional group requirement, renders generic substitution with simplified or incorrectly configured analogs unviable for applications demanding precise molecular recognition.

4-Aminotetrahydro-2H-pyran-3-ol Quantitative Differentiation Evidence Guide: Stereochemistry and Reactivity Comparisons


Stereochemical Configuration Differentiation: (3R,4S)-trans Isomer vs. (3S,4S)-cis Isomer

The (3R,4S)-trans stereoisomer of 4-aminotetrahydro-2H-pyran-3-ol (CAS 1096770-58-9) provides a stereochemically defined vicinal amino-alcohol scaffold that differs fundamentally from its (3S,4S)-cis counterpart (CAS 1363380-59-9) in both molecular geometry and resultant biological activity potential. Molecular docking studies performed on cis-4-aminotetrahydropyran-3-ol against biological targets reveal that the cis configuration produces distinct hydrogen-bonding networks and spatial orientation of the amino and hydroxyl groups compared to the trans isomer, which directly impacts target engagement patterns . In pharmaceutical applications, the trans-configured (3R,4S)-isomer is specifically required for the construction of DPP-4 inhibitor scaffolds, whereas the cis isomer would place the reactive functional groups in a divergent spatial arrangement incompatible with the required pharmacophore geometry [1].

Chiral synthesis Stereochemistry Medicinal chemistry

Functional Group Complement Comparison: Vicinal Amino-Alcohol vs. Simplified Aminotetrahydropyran

4-Aminotetrahydro-2H-pyran-3-ol (CAS 33332-01-3) contains both a primary amine and a secondary alcohol in a vicinal (1,2-) arrangement on the tetrahydropyran ring, whereas the closely related analog 4-aminotetrahydropyran (CAS 38041-19-9) contains only the primary amine without the hydroxyl functionality [1]. This functional group disparity creates a critical difference in hydrogen-bond donor/acceptor capacity: the target compound possesses two hydrogen-bond donors (amine NH₂, alcohol OH) and three hydrogen-bond acceptors (amine N, alcohol O, ring O), while the comparator provides only one hydrogen-bond donor (amine NH₂) and two hydrogen-bond acceptors (amine N, ring O) [1]. The presence of the vicinal hydroxyl group enables chelation effects in metal coordination, expands derivatization options to include selective O-acylation and O-alkylation, and provides an additional point for covalent linkage in bioconjugation strategies—capabilities entirely absent in the simpler aminotetrahydropyran analog .

Functional group analysis Synthetic intermediate Reactivity comparison

DPP-4 Inhibitor Intermediate Application: Aminotetrahydropyran Scaffold vs. Alternative Heterocyclic Scaffolds

The (3R,4S)-trans stereoisomer of 4-aminotetrahydro-2H-pyran-3-ol serves as a key chiral intermediate in the synthesis of aminotetrahydropyran-based DPP-4 inhibitors, which have demonstrated clinical efficacy for type 2 diabetes treatment [1]. Patent literature specifically claims aminotetrahydropyran derivatives incorporating the trans-configured 4-amino-3-hydroxy scaffold as potent DPP-4 inhibitors, with the tetrahydropyran ring providing distinct pharmacokinetic advantages over alternative heterocyclic scaffolds such as piperidine-based analogs. In related monoamine transporter systems, pyran derivatives exhibit a quantifiable but modest reduction in dopamine transporter (DAT) affinity compared to their piperidine counterparts—a difference attributed to the replacement of the basic nitrogen atom in piperidine with the ring oxygen in tetrahydropyran [2]. This altered electronic and steric profile can be strategically leveraged to modulate off-target effects while retaining desired therapeutic activity, making the tetrahydropyran scaffold a deliberate design choice rather than a generic substitution [2].

DPP-4 inhibitor Diabetes therapeutics Pharmaceutical intermediate

Commercial Purity and Isomer Specification: Available Grade Comparison

Commercially available 4-aminotetrahydro-2H-pyran-3-ol is supplied in multiple stereochemical specifications with associated purity grades that directly impact synthetic reproducibility. The racemic mixture (CAS 33332-01-3) is available at ≥97% purity (HPLC), with documented analytical characterization including NMR, HPLC, and GC . The single-enantiomer (3R,4S)-trans isomer hydrochloride (CAS 1096594-11-4) is available at 95% purity specification with full analytical documentation . In contrast, the cis-configured (3S,4S)-isomer (CAS 1363380-59-9) is less broadly available through major chemical suppliers, with limited purity documentation and analytical characterization . This disparity in commercial availability and analytical documentation creates a practical procurement consideration: projects requiring defined stereochemistry for regulatory submissions or reproducible synthetic outcomes benefit from the better-characterized trans-isomer supply chain.

Chemical purity Analytical specification Procurement

Derivatization Pathway Analysis: N-Acylation vs. O-Acylation Reactivity Profile

The vicinal amino-alcohol arrangement in 4-aminotetrahydro-2H-pyran-3-ol creates a chemoselectivity profile distinct from mono-functional analogs. Under standard acylation conditions (e.g., acetyl chloride in dichloromethane with triethylamine base), the primary amine undergoes preferential N-acylation over the secondary alcohol due to its higher nucleophilicity, with a typical N-selectivity ratio exceeding 10:1 under non-chelation-controlled conditions. This chemoselectivity enables sequential functionalization without hydroxyl protection—a synthetic efficiency advantage unavailable with 4-aminotetrahydropyran (which only permits amine modification) or tetrahydropyran-3-ol (which only permits alcohol modification). The orthogonality of amine and hydroxyl reactivity allows for divergent synthetic pathways from a single intermediate, reducing step count in complex molecule construction .

Synthetic chemistry Chemoselectivity Derivatization

4-Aminotetrahydro-2H-pyran-3-ol Optimal Application Scenarios: Evidence-Based Selection Guide


DPP-4 Inhibitor Development Programs Requiring Stereochemically Defined Intermediates

Pharmaceutical discovery and development programs targeting dipeptidyl peptidase-IV (DPP-4) for type 2 diabetes therapeutics should prioritize procurement of the (3R,4S)-trans stereoisomer of 4-aminotetrahydro-2H-pyran-3-ol. As established in Section 3, patent literature specifically claims this trans-configured aminotetrahydropyran scaffold as the required intermediate for constructing DPP-4 inhibitors with the correct pharmacophore geometry [1]. The tetrahydropyran oxygen atom provides distinct receptor-binding modulation compared to piperidine-based alternatives, enabling strategic tuning of selectivity profiles while maintaining on-target efficacy [2]. This scenario represents the highest-confidence application domain where the stereochemical specificity of the trans isomer is a non-negotiable requirement rather than a mere preference.

Sp³-Enriched Fragment Library Construction for Diversity-Oriented Synthesis

Medicinal chemistry groups engaged in fragment-based drug discovery or diversity-oriented synthesis should select 4-aminotetrahydro-2H-pyran-3-ol (racemic or resolved) as a privileged scaffold for constructing three-dimensional, sp³-rich molecular libraries. The vicinal amino-alcohol arrangement enables orthogonal derivatization pathways through sequential N- and O-functionalization, reducing the need for protection/deprotection steps and accelerating library synthesis throughput . Compared to the simpler 4-aminotetrahydropyran analog, which lacks the hydroxyl group, this compound provides two distinct vectors for diversification and additional hydrogen-bonding capacity for fragment screening hit identification .

Chiral Building Block Procurement for Asymmetric Synthesis Requiring Defined Stereochemistry

Synthetic chemistry laboratories conducting asymmetric synthesis campaigns should procure the (3R,4S)-trans isomer hydrochloride (CAS 1096594-11-4) when a stereochemically defined vicinal amino-alcohol is required for downstream chiral construction. The commercial availability of this isomer with documented purity specifications (≥95%, with NMR/HPLC/GC analytical characterization) provides a reliable foundation for reproducible asymmetric transformations . The trans configuration positions the amino and hydroxyl groups on opposite faces of the tetrahydropyran ring, establishing a defined three-dimensional geometry that cannot be achieved with the cis isomer or with achiral alternatives. This scenario is particularly relevant for academic and industrial laboratories where batch-to-batch reproducibility and stereochemical fidelity are critical for publication or regulatory documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-aminotetrahydro-2H-pyran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.